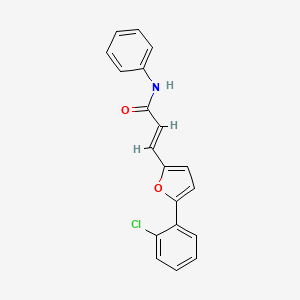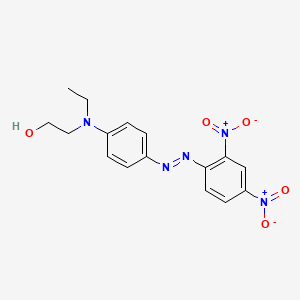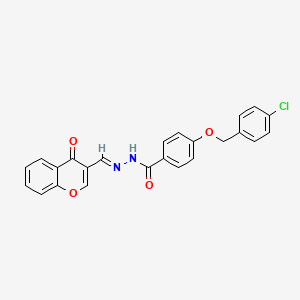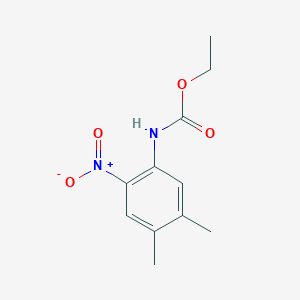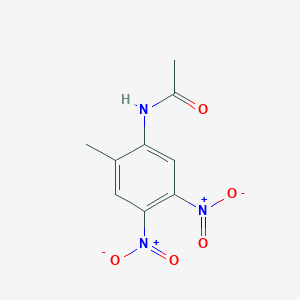
Acetamide, N-(2-methyl-4,5-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5’-DINITRO-O-ACETOTOLUIDIDE is an organic compound with the molecular formula C9H9N3O5 and a molecular weight of 239.189 g/mol . This compound is characterized by the presence of nitro groups at the 4’ and 5’ positions and an acetotoluidide moiety. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
The synthesis of 4’,5’-DINITRO-O-ACETOTOLUIDIDE typically involves nitration reactions. The starting material, O-ACETOTOLUIDIDE, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
4’,5’-DINITRO-O-ACETOTOLUIDIDE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetotoluidide moiety can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various oxidizing agents. Major products formed from these reactions include amino derivatives, substituted acetotoluidides, and nitroso/nitro derivatives.
Wissenschaftliche Forschungsanwendungen
4’,5’-DINITRO-O-ACETOTOLUIDIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’,5’-DINITRO-O-ACETOTOLUIDIDE involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular respiration and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
4’,5’-DINITRO-O-ACETOTOLUIDIDE can be compared with other nitro-substituted acetotoluidides, such as:
- 5’,6’-DINITRO-O-ACETOTOLUIDIDE
- 5’-NITRO-ORTHO-ACETOTOLUIDIDE
- 2,2-DICHLORO-4’-NITRO-O-ACETOTOLUIDIDE
- 4’-NITRO-O-ACETOTOLUIDIDE
- 6’-NITRO-ORTHO-ACETOTOLUIDIDE
These compounds share similar structural features but differ in the position and number of nitro groups, which can significantly affect their chemical reactivity and biological activity . The uniqueness of 4’,5’-DINITRO-O-ACETOTOLUIDIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
70343-12-3 |
|---|---|
Molekularformel |
C9H9N3O5 |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
N-(2-methyl-4,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-8(11(14)15)9(12(16)17)4-7(5)10-6(2)13/h3-4H,1-2H3,(H,10,13) |
InChI-Schlüssel |
LXDMWBVGAKDYTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
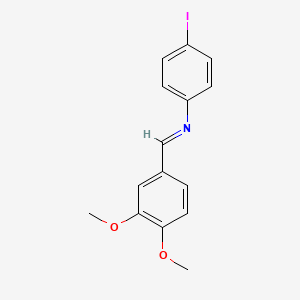
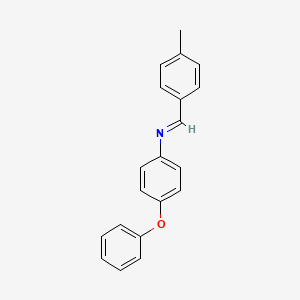

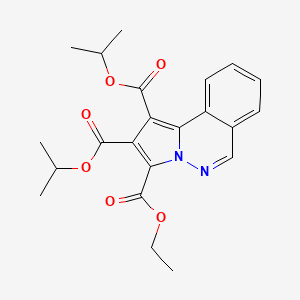

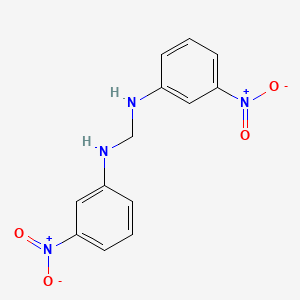
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
